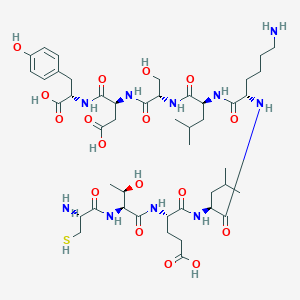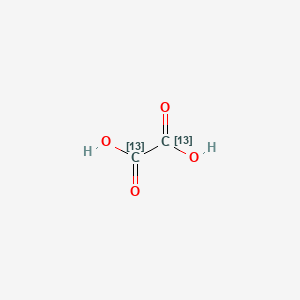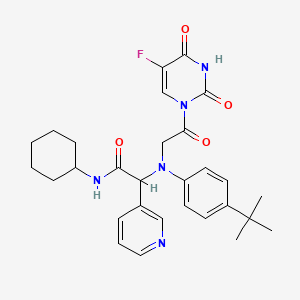
Isobutyraldehyde-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyraldehyde-D7 is a deuterated form of isobutyraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is often used as a labelled analogue in various scientific studies, particularly in the field of organic synthesis. The molecular formula of this compound is C4HD7O, and it has a molecular weight of 79.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through the hydroformylation of propene, where deuterium is incorporated into the molecule. This process involves the reaction of propene with deuterium gas and carbon monoxide in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows a similar hydroformylation process but on a larger scale. The use of deuterium gas and optimized reaction conditions ensures the efficient production of the deuterated compound. The process is carefully controlled to maintain the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Condensation: this compound can undergo condensation reactions with formaldehyde to form hydroxypivaldehyde, which is a precursor to vitamin B5.
Major Products Formed:
Oxidation: Methacrolein, Methacrylic acid
Reduction: Isobutanol
Condensation: Hydroxypivaldehyde
Aplicaciones Científicas De Investigación
Isobutyraldehyde-D7 is widely used in scientific research due to its unique properties as a deuterated compound. Some of its applications include:
Mecanismo De Acción
The mechanism of action of Isobutyraldehyde-D7 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase. These enzymes facilitate the conversion of this compound to its corresponding alcohol or acid forms, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Isobutyraldehyde-D7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isobutyraldehyde: The non-deuterated form of this compound, with the molecular formula C4H8O.
Butyraldehyde: An isomer of isobutyraldehyde with the molecular formula C4H8O.
Propionaldehyde: Another aldehyde with the molecular formula C3H6O.
The deuterium labeling in this compound provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately .
Propiedades
Fórmula molecular |
C4H8O |
|---|---|
Peso molecular |
79.15 g/mol |
Nombre IUPAC |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
Clave InChI |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C=O)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)





